trans-4-Methylcyclohexanol methanesulfonate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methylcyclohexanol methanesulfonate typically involves the reaction of trans-4-Methylcyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: trans-4-Methylcyclohexanol methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Major Products:
Substitution Reactions: The major products are typically the substituted cyclohexanol derivatives.
Oxidation: The major products include cyclohexanone derivatives.
Scientific Research Applications
trans-4-Methylcyclohexanol methanesulfonate is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of trans-4-Methylcyclohexanol methanesulfonate involves the alkylation of nucleophilic sites within the target molecules. The methanesulfonate group undergoes fission, releasing a reactive intermediate that can form covalent bonds with nucleophiles . This mechanism is similar to other methanesulfonates, which are known for their alkylating properties .
Comparison with Similar Compounds
trans-4-Methylcyclohexanol: The parent alcohol from which the methanesulfonate is derived.
Methanesulfonyl Chloride: A reagent used in the synthesis of methanesulfonates.
Cyclohexanol Derivatives: Other cyclohexanol derivatives with different substituents.
Uniqueness: trans-4-Methylcyclohexanol methanesulfonate is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its use as a chiral reagent in proteomics research sets it apart from other similar compounds .
Biological Activity
trans-4-Methylcyclohexanol methanesulfonate is a compound with notable biological activity and applications in various scientific fields. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Chemical Formula : C₇H₁₄O₃S
- Molecular Weight : 178.25 g/mol
- CAS Number : 18508-92-4
This compound is synthesized through the reaction of trans-4-Methylcyclohexanol with methanesulfonyl chloride, typically in the presence of a base like pyridine. This compound serves as a chiral reagent in organic synthesis, facilitating the production of enantiomerically pure compounds, which is crucial in pharmaceutical applications.
The biological activity of this compound primarily involves its ability to alkylate nucleophilic sites in target molecules. The methanesulfonate group can undergo fission, releasing reactive intermediates that form covalent bonds with nucleophiles. This mechanism is significant in proteomics research, where it aids in studying protein structures and functions.
Biological Applications
-
Proteomics Research :
- Used to modify proteins for structural analysis.
- Facilitates the identification of protein interactions and functions.
- Insect Behavior Studies :
-
Toxicological Studies :
- Exhibits acute toxicity upon dermal and inhalation exposure, classified as an irritant to skin and eyes.
- Safety data indicate potential hazards requiring careful handling during experiments.
Table 1: Summary of Biological Activities
Case Study: Insect Attraction
In a study published in the Journal of Medical Entomology, trans-4-Methylcyclohexanol was tested for its efficacy as an oviposition attractant for mosquitoes. The results indicated that at specific concentrations, it significantly increased oviposition rates compared to control groups . This finding suggests its potential utility in developing environmentally friendly pest control methods.
Case Study: Protein Structure Analysis
Research involving this compound has shown its effectiveness in modifying proteins for mass spectrometry analysis. By enhancing the stability and detectability of proteins, this compound aids researchers in elucidating complex biological processes.
Properties
IUPAC Name |
(4-methylcyclohexyl) methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3S/c1-7-3-5-8(6-4-7)11-12(2,9)10/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYQHONGOGJIQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301232958 | |
Record name | Cyclohexanol, 4-methyl-, 1-methanesulfonate, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301232958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18508-93-5 | |
Record name | Cyclohexanol, 4-methyl-, 1-methanesulfonate, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301232958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.